molecular formula C15H21N3O5 B13016493 Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate

Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate

Cat. No.: B13016493
M. Wt: 323.34 g/mol
InChI Key: CZWZMZXTHMADID-UHFFFAOYSA-N
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Description

Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate is a complex organic compound with a unique structure that includes tert-butyl groups, a formyl group, and a pyrimidinyl-imidodicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl alcohol with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance that can influence the compound’s reactivity. The pyrimidinyl-imidodicarboxylate moiety can interact with enzymes and other proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(tert-butyl)-5-formyl-2-pyrimidinyl-imidodicarboxylate is unique due to its combination of functional groups, which provide a distinct reactivity profile

Properties

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

tert-butyl N-(5-formylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C15H21N3O5/c1-14(2,3)22-12(20)18(13(21)23-15(4,5)6)11-16-7-10(9-19)8-17-11/h7-9H,1-6H3

InChI Key

CZWZMZXTHMADID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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